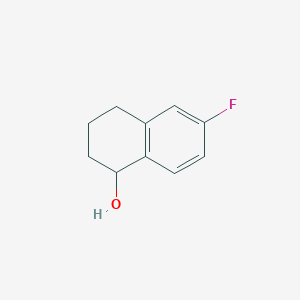

6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-ol” is a chemical compound with the molecular formula C10H12FN . It is related to the compound “6-fluoro-1,2,3,4-tetrahydronaphthalen-1-one”, which has a similar structure but contains a ketone functional group .

Molecular Structure Analysis

The molecular structure of “6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-ol” can be inferred from its IUPAC name and molecular formula. It is likely to be a tetrahydronaphthalene (a type of polycyclic aromatic hydrocarbon) with a fluoro substituent at the 6-position and a hydroxyl group at the 1-position .Scientific Research Applications

Liquid Crystal Materials for Active Matrix LCD

Research by Kusumoto et al. (2004) focused on the design and synthesis of liquid crystal materials containing a fluoro-substituted tetrahydronaphthalene structure, demonstrating their utility in active matrix LCDs. These materials exhibit a wide nematic temperature range, low melting point, and significant dielectric anisotropy, making them suitable for TFT-display applications (Kusumoto et al., 2004).

Organic Synthesis

Ooi et al. (2003) introduced fluorotetraphenylbismuth as a new reagent for the efficient regioselective alpha-phenylation of carbonyl compounds. This method highlights the potential of organobismuth(V) compounds as precursors for a wide variety of pentavalent organobismuth compounds based on fluorine chemistry (Ooi, Goto, & Maruoka, 2003).

Fluorination Techniques

Stavber et al. (2004) reported the selective and effective fluorination of various organic compounds in water using Selectfluor F-TEDA-BF4. This method demonstrates the versatility of fluorination reactions, including the transformation of 2-naphthole and 2-methoxynaphthalene into fluorinated ketones, showcasing the importance of fluorine in organic synthesis (Stavber, Zupan, Jereb, & Stavber, 2004).

Photophysical Properties and Cell Imaging

Yoon et al. (2019) synthesized o-phenylazonaphthol derivatives, demonstrating their unusual fluorescence with aggregation-induced emission, suitable for sensing and two-photon cell imaging applications. This research indicates the potential of fluorinated naphthalene derivatives in bioimaging and sensing technologies (Yoon, Jo, Park, Kim, Kim, & Lee, 2019).

Organic Electronics

Tian et al. (2014) explored the synthesis and characterization of oligo(2,6-naphthalene)s for use in organic electronics. Their research demonstrates how the photophysical properties and thermal stability of these materials are influenced by their molecular structure, contributing to the development of organic thin-film transistors with high field-effect mobilities (Tian, Chen, Li, Yan, Geng, & Wang, 2014).

properties

IUPAC Name |

6-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6,10,12H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGGXOEPZSHISLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=C(C=C2)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2667458.png)

![Ethyl 4'-fluoro-3-(furan-2-yl)-5-oxo-2,3,4,5-tetrahydro-[1,1'-biphenyl]-4-carboxylate](/img/structure/B2667461.png)

![N-(3-ethylphenyl)-2-((7-(p-tolyl)pyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2667465.png)

![N-(3,5-dimethylphenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2667466.png)

![Ethyl 2-[(3-phenoxybenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2667469.png)

![N,N-Dimethyl-4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-sulfonamide](/img/structure/B2667477.png)